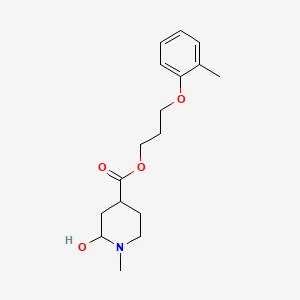
3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a carboxylate group, and a phenoxy group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the phenoxy group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography, is essential to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate is used in various scientific research fields, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate
- 3-(2-chlorophenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate
- 3-(2-fluorophenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the methyl group in the phenoxy moiety can influence its interaction with molecular targets and its overall stability.
Properties
CAS No. |
102395-68-6 |
|---|---|
Molecular Formula |
C17H25NO4 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-13-6-3-4-7-15(13)21-10-5-11-22-17(20)14-8-9-18(2)16(19)12-14/h3-4,6-7,14,16,19H,5,8-12H2,1-2H3 |
InChI Key |
ZCPIZNSMBMAXIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCCOC(=O)C2CCN(C(C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















